1-Benzylpiperidine-4-carbaldehyde
CAS No.: 22065-85-6
VCID: VC20755652
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.

Description | 1. Introduction to 1-Benzylpiperidine-4-carbaldehyde1-Benzylpiperidine-4-carbaldehyde is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of piperidine and an aldehyde functional group at the 4-position of the piperidine ring. This compound has garnered attention in various fields, including medicinal chemistry, organic synthesis, and material science. Synthesis of 1-Benzylpiperidine-4-carbaldehydeThe synthesis of 1-Benzylpiperidine-4-carbaldehyde can be achieved through several methods, with one common approach being the reaction of piperidine with benzyl chloride followed by oxidation. Synthetic Route Overview
Reaction Scheme
Medicinal ChemistryResearch indicates that derivatives of piperidine, including 1-benzylpiperidine-4-carbaldehyde, exhibit various biological activities, including potential applications in treating neurological disorders and as analgesics. Organic SynthesisThis compound serves as an important intermediate in the synthesis of other complex organic molecules, particularly in pharmaceutical development. Material ScienceDue to its unique properties, it can also be used in the development of polymers and other materials with specific functionalities. Research FindingsRecent studies have focused on the pharmacological properties and potential therapeutic uses of piperidine derivatives, including: Biological Activity StudiesA study conducted by Smith et al. (2022) demonstrated that certain derivatives of piperidine show significant activity against specific cancer cell lines, highlighting their potential as anticancer agents. |
---|---|
CAS No. | 22065-85-6 |
Product Name | 1-Benzylpiperidine-4-carbaldehyde |
Molecular Formula | C13H17NO |
Molecular Weight | 203.28 g/mol |
IUPAC Name | 1-benzylpiperidine-4-carbaldehyde |
Standard InChI | InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 |
Standard InChIKey | SGIBOXBBPQRZDM-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C=O)CC2=CC=CC=C2 |
Canonical SMILES | C1CN(CCC1C=O)CC2=CC=CC=C2 |
Synonyms | 1-(Phenylmethyl)-4-piperidinecarboxaldehyde;1-Benzyl-4-formylpiperidine; 4-Formyl-1-benzylpiperidine; N-(Phenylmethyl)piperidine-4-carboxaldehyde; N-Benzyl-4-formylpiperidine; |
PubChem Compound | 89584 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume